
(2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide, also known as TPCA-1, is a small molecule inhibitor that targets the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is involved in the regulation of immune and inflammatory responses, cell growth, and survival. TPCA-1 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
(2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide inhibits the NF-κB pathway by targeting the enzyme IKKβ, which is responsible for the activation of NF-κB. By inhibiting IKKβ, this compound prevents the translocation of NF-κB into the nucleus, where it regulates the expression of various genes involved in immune and inflammatory responses, cell growth, and survival. This compound has been shown to be a selective inhibitor of IKKβ, with minimal effects on other kinases.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound inhibits the proliferation, migration, and invasion of cancer cells, as well as the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that this compound inhibits the growth and metastasis of various cancer cell lines in mouse models, as well as the development of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
One advantage of using (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide in lab experiments is its high selectivity for IKKβ, which minimizes off-target effects. In addition, this compound has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for in vivo studies. One limitation of using this compound in lab experiments is its relatively low solubility in water, which can affect its bioavailability and potency.
将来の方向性
There are several future directions for the research on (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide. One direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of IKKβ, which can overcome the limitations of this compound. Finally, the mechanisms of action of this compound and its effects on other signaling pathways should be further elucidated to better understand its potential therapeutic applications.
合成法
(2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide can be synthesized through a multi-step process that involves the reaction of 2-thiophenecarboxaldehyde with ethyl cyanoacetate to form the intermediate compound, which is then reacted with isopropylamine and acetic anhydride to produce this compound. The yield of this synthesis method is around 40%, and the purity of the final product can be increased through recrystallization.
科学的研究の応用
(2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and pancreatic cancer. In addition, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. This compound has also been studied for its potential therapeutic applications in autoimmune disorders, such as multiple sclerosis and systemic lupus erythematosus.
特性
IUPAC Name |
(Z)-2-cyano-N-propan-2-yl-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8(2)13-11(14)9(7-12)6-10-4-3-5-15-10/h3-6,8H,1-2H3,(H,13,14)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZMJSOGTCYWDB-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=CS1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC=CS1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

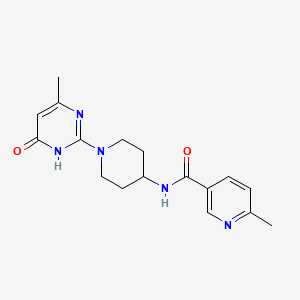
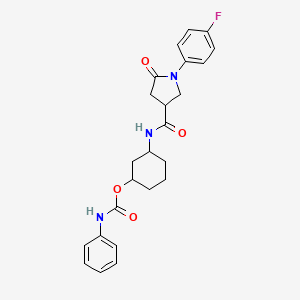
![ethyl 2,7-dimethyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2650759.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2650763.png)
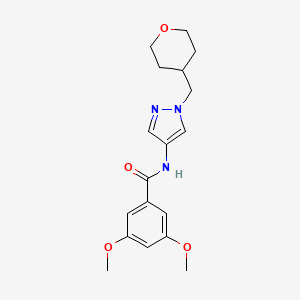
![2-Methyl-2-[3-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2650766.png)

![6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B2650768.png)
![2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B2650769.png)
![N-[4-(Aminomethyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2650770.png)
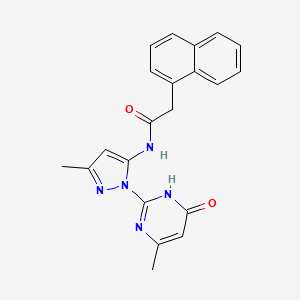
![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(3-hydroxyphenyl)benzamide](/img/structure/B2650772.png)
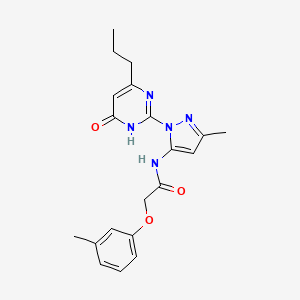
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2650774.png)